molecular formula C15H14N4 B1373682 [1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine CAS No. 1221723-97-2

[1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine

Cat. No.: B1373682
CAS No.: 1221723-97-2
M. Wt: 250.3 g/mol
InChI Key: FAUPMHLVKJGOCE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a synthetic route to construct diverse pyrazole-based chalcones from 1-phenyl-1H-pyrazol-3-ols bearing a formyl or acetyl group on the C4 position of the pyrazole ring, employing a base-catalysed Claisen–Schmidt condensation reaction, is described . Another synthesis method involves condensing suitably substituted chalcones, i.e., 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-ones, and isoniazid in acetic acid .


Molecular Structure Analysis

The molecular structure of “1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde” is complex, with a pyrazole ring attached to a phenyl group and a pyridinyl group . The InChI code for this compound is 1S/C15H11N3O/c19-11-13-10-18(14-4-2-1-3-5-14)17-15(13)12-6-8-16-9-7-12/h1-11H .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, isomeric chalcones were further reacted with N-hydroxy-4-toluenesulfonamide and regioselective formation of 3,5-disubstituted 1,2-oxazoles was established . Another reaction involves the synthesis of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones .


Physical And Chemical Properties Analysis

The compound “1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde” is a solid at room temperature . It has a predicted melting point of 168.73°C , a predicted boiling point of 452.5°C at 760 mmHg , and a predicted density of 1.2 g/cm3 . Its refractive index is predicted to be n20D 1.65 .

Scientific Research Applications

Antimicrobial Activity Derivatives of [1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine have been synthesized and evaluated for their antimicrobial properties. These compounds, specifically the ones containing a methoxy group, have shown high antimicrobial activity comparable to standard drugs like ciprofloxacin and fluconazole, indicating their potential in the development of new antimicrobial agents (Kumar et al., 2012).

Photocytotoxicity and Cellular Imaging Certain iron(III) complexes involving derivatives of this compound have been studied for their photocytotoxic properties and potential in cellular imaging. These complexes have shown significant photocytotoxicity in red light to various cell lines by inducing apoptosis and generating reactive oxygen species. Additionally, they have demonstrated the ability to be ingested in the nucleus of cells, thereby interacting with DNA and showcasing potential applications in targeted cancer therapies (Basu et al., 2014).

Anticancer Activity Some derivatives of this compound have been designed, synthesized, and evaluated for their cytotoxicity against various human cancer cell lines. Certain analogs have shown significant cytotoxicity, comparable or even superior to standard anticancer drugs, indicating the potential of these compounds as new anticancer agents (Alam et al., 2017).

Antiosteoclast Activity A new family of compounds involving the core structure of this compound has been synthesized and shown to exhibit moderate to high antiosteoclast and osteoblast activity. This indicates their potential application in the treatment of diseases related to bone density and strength (Reddy et al., 2012).

Biochemical Analysis

Cellular Effects

The effects of [1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of specific genes involved in metabolic processes, thereby altering the metabolic flux within cells . Additionally, it can impact cell signaling pathways, leading to changes in cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. This binding can result in either inhibition or activation of the target molecules. For instance, it may inhibit enzyme activity by occupying the active site, preventing substrate binding and subsequent catalytic reactions . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity and improving cellular function. At higher doses, it may induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may enhance the activity of specific enzymes involved in energy production, thereby increasing the overall metabolic rate . Additionally, it can affect the levels of key metabolites, leading to changes in cellular energy balance and metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound interacts with specific transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in target tissues . This distribution pattern influences its localization and efficacy, determining the extent of its biological effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biological activity, contributing to its diverse effects on cellular processes.

Properties

IUPAC Name

(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4/c16-10-13-11-19(14-4-2-1-3-5-14)18-15(13)12-6-8-17-9-7-12/h1-9,11H,10,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAUPMHLVKJGOCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=NC=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine
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[1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine

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